

Spectroscopic Analysis of 2,6-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Difluorophenylacetic acid

Cat. No.: B1295063

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,6-Difluorophenylacetic acid**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with the experimental protocols used for data acquisition.

Mass Spectrometry

The mass spectrum of **2,6-Difluorophenylacetic acid** was obtained using electron ionization (EI), a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

Table 1: Mass Spectrometry Data for **2,6-Difluorophenylacetic Acid**

| Adduct/Fragment | m/z (Predicted) | Source |
|---------------------------------|-----------------|------------|
| [M] ⁺ | 172.03303 | PubChem[1] |
| [M+H] ⁺ | 173.04086 | PubChem[1] |
| [M+Na] ⁺ | 195.02280 | PubChem[1] |
| [M-H] ⁻ | 171.02630 | PubChem[1] |
| Molecular Ion (M ⁺) | 172 | NIST[2] |
| Base Peak | 127 | NIST[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (General)

A solid probe is typically used to introduce the sample of **2,6-Difluorophenylacetic acid** into the high-vacuum source of the mass spectrometer. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded by a beam of electrons with a standard energy of 70 eV. This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **2,6-Difluorophenylacetic acid** reveals characteristic absorptions for the carboxylic acid and the substituted benzene ring.

Table 2: Infrared (IR) Spectroscopy Data for **2,6-Difluorophenylacetic Acid**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|-------------------------------|
| ~3000 | O-H stretch (Carboxylic acid) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1625, ~1590 | C=C stretch (Aromatic ring) |
| ~1470 | C-H bend (Methylene group) |
| ~1240 | C-O stretch (Carboxylic acid) |
| ~1050 | C-F stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy (General)

For a solid sample like **2,6-Difluorophenylacetic acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good

contact between the sample and the crystal. An infrared beam is passed through the crystal, and at the point of contact with the sample, an evanescent wave penetrates a small distance into the sample. The absorption of specific infrared frequencies by the sample is detected and converted into an infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 3: ^1H NMR Spectroscopic Data for **2,6-Difluorophenylacetic Acid**

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------|
| ~7.30 | m | 1H | H-4 |
| ~7.00 | t | 2H | H-3, H-5 |
| ~3.80 | s | 2H | CH ₂ |
| ~11.0 | br s | 1H | COOH |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (TMS). The aromatic protons (H-3, H-4, H-5) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Table 4: ^{13}C NMR Spectroscopic Data for **2,6-Difluorophenylacetic Acid**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------|
| ~175 | COOH |
| ~162 (t) | C-2, C-6 (C-F) |
| ~131 (t) | C-4 |
| ~115 (t) | C-1 |
| ~112 (d) | C-3, C-5 |
| ~35 | CH ₂ |

Note: The signals for the fluorine-bearing carbons (C-1, C-2, C-6) and their adjacent carbons (C-3, C-4, C-5) will appear as multiplets (typically triplets or doublets) due to carbon-fluorine coupling.

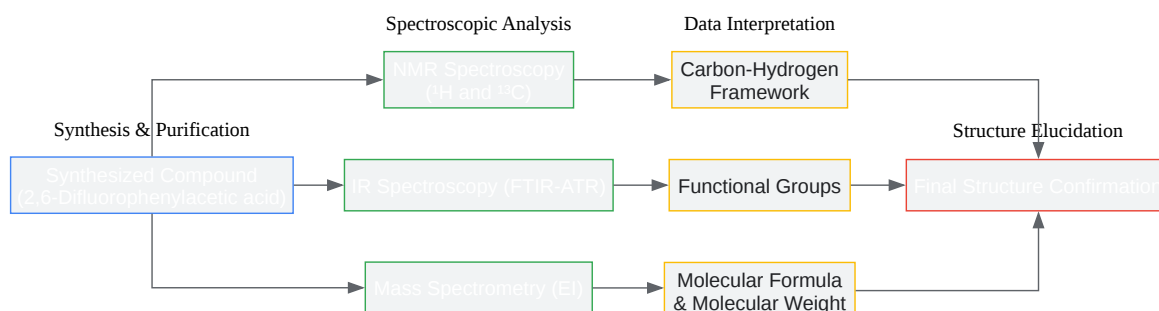
Experimental Protocol: NMR Spectroscopy (General)

A small amount of **2,6-Difluorophenylacetic acid** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added. The sample is placed in the NMR spectrometer, which subjects it to a strong, uniform magnetic field. The sample is then irradiated with radiofrequency pulses. The absorption of energy by the ¹H and ¹³C nuclei is detected and processed to generate the NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing carbon-proton coupling.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using multiple spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 2,6-difluorophenylacetic acid (C₈H₆F₂O₂) [pubchemlite.lcsb.uni.lu]
- 2. 2,6-Difluorophenylacetic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Difluorophenylacetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295063#spectroscopic-data-for-2-6-difluorophenylacetic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com